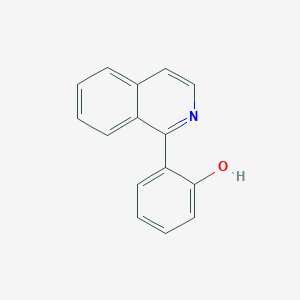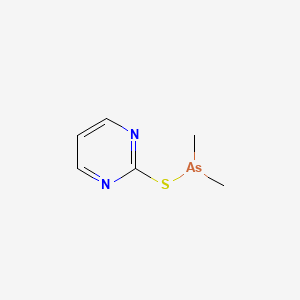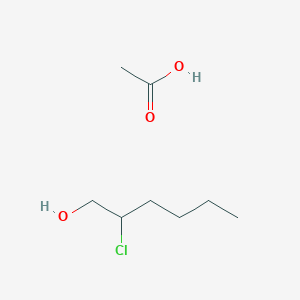![molecular formula C8H14O3 B14647559 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol CAS No. 52831-84-2](/img/structure/B14647559.png)
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol is an organic compound with a unique structure that includes both an alkyne and an ether functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol typically involves the reaction of propargyl alcohol with a suitable butanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of a butanol derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation techniques.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as halides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted ethers.
Scientific Research Applications
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol exerts its effects depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 2-Methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol is unique due to its combination of an alkyne and ether functional group, which provides distinct reactivity and versatility in various chemical reactions compared to its analogs.
Properties
CAS No. |
52831-84-2 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-(prop-2-ynoxymethoxy)butan-1-ol |
InChI |
InChI=1S/C8H14O3/c1-2-6-10-8-11-7-4-3-5-9/h1,9H,3-8H2 |
InChI Key |
XVWPZMBONYZTQW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCOCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


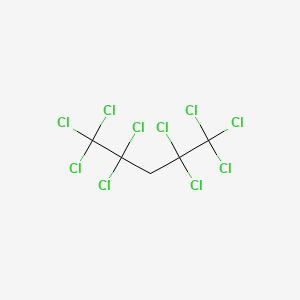
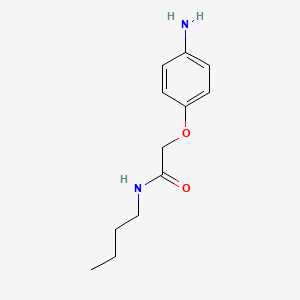
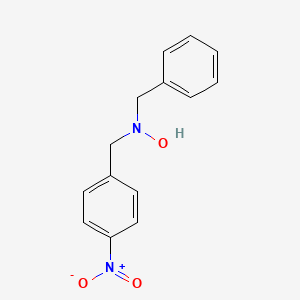
-lambda~5~-phosphane](/img/structure/B14647497.png)
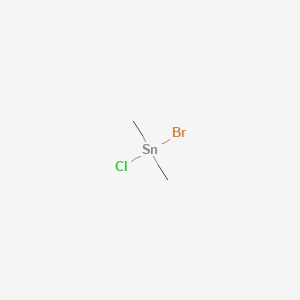
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
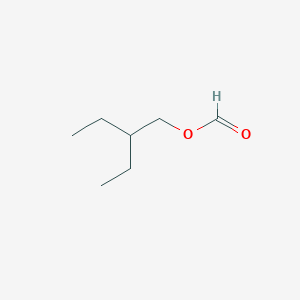
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
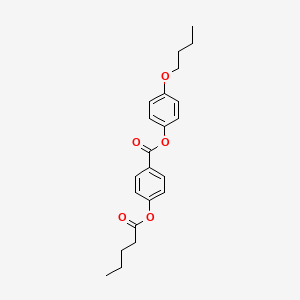
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
